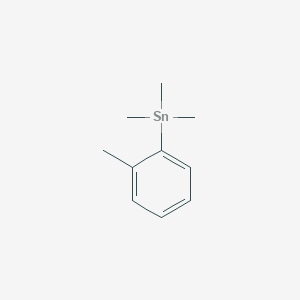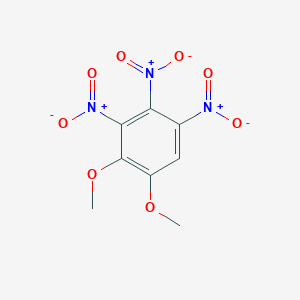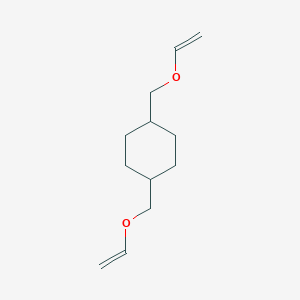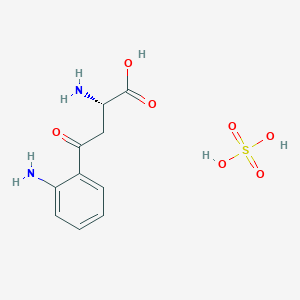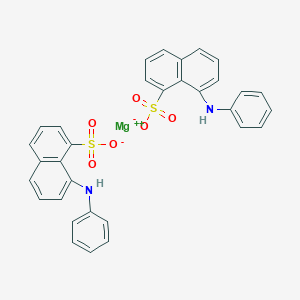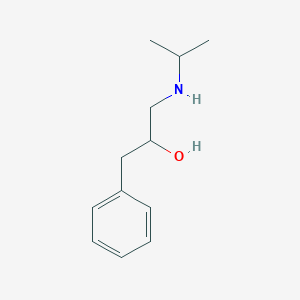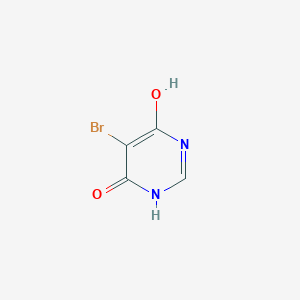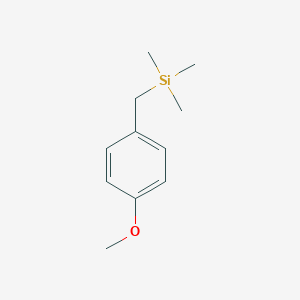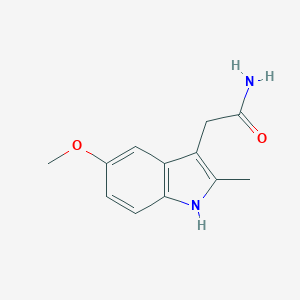
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide
Vue d'ensemble
Description
“2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide” is a chemical compound with the empirical formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methoxy-2-methyl-1H-indol-3-yl group attached to an acetamide group . The InChI key for this compound is FUEWIOXAEUFASQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities
Indole derivatives, including 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammation process . The selective inhibition of COX-2 can provide anti-inflammatory benefits while sparing the gastric lining, reducing the risk of ulcers associated with non-selective COX inhibitors.
Cancer Therapeutics
Some indole derivatives have been studied for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The ability of these compounds to inhibit the growth of tumor cells makes them promising candidates for the development of new cancer therapies.
Synthesis of Alkaloids
Indole derivatives are prevalent moieties in many natural alkaloids. The synthesis of these derivatives is crucial for the development of drugs that mimic the biological activities of natural alkaloids . These synthetic pathways enable the exploration of novel treatments for a range of disorders.
Cyclooxygenase Inhibitors
The compound has been used in the synthesis of new series of derivatives that act as cyclooxygenase inhibitors. These inhibitors have applications in the treatment of conditions associated with inflammation and pain . The docking studies of these compounds provide insights into their potential as new lead compounds for anti-inflammatory agents.
Reactant in Organic Synthesis
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide: serves as a reactant in various organic synthesis reactions, such as the preparation of indolylquinoxalines, alkylindoles, and cyclopentaindolones . These reactions are fundamental in the development of new compounds with potential therapeutic applications.
Binding Studies
Indole derivatives have been used in binding studies to understand their interaction with proteins such as human serum albumin . These studies are essential for the development of indole-based pro-drugs in cancer therapy, as they provide insights into the drug’s distribution and efficacy within the human body.
Enantioselective Synthesis
The compound is employed in enantioselective synthesis processes, which are crucial for creating drugs with specific chirality. This is important because the biological activity of a compound can be significantly influenced by its chirality .
Stereoselective Synthesis
It is also used in stereoselective synthesis, which is vital for producing compounds with desired stereochemistry. This precision in chemical synthesis is essential for the development of pharmaceuticals with optimal efficacy and safety profiles .
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEWIOXAEUFASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288215 | |
| Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide | |
CAS RN |
15992-10-6 | |
| Record name | 15992-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





